L 691816

Description

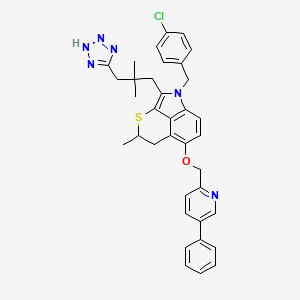

Structure

3D Structure

Properties

CAS No. |

150461-07-7 |

|---|---|

Molecular Formula |

C36H35ClN6OS |

Molecular Weight |

635.2 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]-3-[2,2-dimethyl-3-(2H-tetrazol-5-yl)propyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |

InChI |

InChI=1S/C36H35ClN6OS/c1-23-17-29-32(44-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25)16-15-30-34(29)35(45-23)31(18-36(2,3)19-33-39-41-42-40-33)43(30)21-24-9-12-27(37)13-10-24/h4-16,20,23H,17-19,21-22H2,1-3H3,(H,39,40,41,42) |

InChI Key |

ZXTQNTHPGKKAHX-UHFFFAOYSA-N |

SMILES |

CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7 |

Canonical SMILES |

CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(3-(1-(4-chlorobenzyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropyl)-1H-tetrazole L 691,816 L 691816 L-691,816 L-691816 |

Origin of Product |

United States |

Foundational & Exploratory

L-691,816: A Deep Dive into its Mechanism of Action as a 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-691,816 is a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. By targeting 5-LO, L-691,816 effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth analysis of the mechanism of action of L-691,816, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

The primary mechanism of action of L-691,816 is the direct inhibition of the 5-lipoxygenase enzyme. 5-LO is responsible for the initial two steps in the conversion of arachidonic acid into leukotrienes. L-691,816 binds to the enzyme, preventing it from interacting with its substrate and thereby halting the downstream production of leukotrienes, including LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

Quantitative Data Summary

The inhibitory potency and efficacy of L-691,816 have been characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of 5-Lipoxygenase Activity

| Assay System | Species | Parameter | Value |

| Rat Polymorphonuclear Leukocytes (PMNL) 5-LO | Rat | IC50 (µM) | 0.016 |

| Human Polymorphonuclear Leukocytes (PMNL) 5-LO | Human | IC50 (µM) | 0.075 |

| A23187-induced LTB4 Synthesis in Human PMNs | Human | IC50 (µM) | 0.010 |

Table 2: In Vivo Efficacy of L-691,816

| Animal Model | Route of Administration | Endpoint | ED50 (mg/kg) |

| Antigen-induced bronchoconstriction in squirrel monkeys | Oral | Inhibition of bronchoconstriction | ~1.0 |

| Zymosan-induced peritoneal eosinophilia in rats | Oral | Inhibition of eosinophil infiltration | 0.3 |

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention by L-691,816.

Caption: L-691,816 inhibits the 5-Lipoxygenase enzyme, blocking leukotriene production.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro 5-Lipoxygenase Enzyme Assay (Rat and Human PMNL)

Objective: To determine the in vitro inhibitory activity of L-691,816 on 5-lipoxygenase from rat and human polymorphonuclear leukocytes (PMNLs).

Methodology:

-

Preparation of PMNLs: Isolate PMNLs from fresh rat or human blood using density gradient centrifugation.

-

Preparation of Cytosol: Resuspend the isolated PMNLs in a suitable buffer and lyse the cells by sonication. Centrifuge the lysate at high speed to obtain the cytosolic fraction containing 5-lipoxygenase.

-

Enzyme Assay:

-

Pre-incubate the cytosolic preparation with various concentrations of L-691,816 or vehicle control.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Terminate the reaction by adding an organic solvent.

-

Analyze the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of 5-LO activity, using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Data Analysis: Calculate the concentration of L-691,816 that causes 50% inhibition of 5-HETE formation (IC50).

Caption: Workflow for determining the in vitro inhibitory activity of L-691,816.

Inhibition of A23187-Induced LTB4 Synthesis in Human PMNs

Objective: To assess the ability of L-691,816 to inhibit the synthesis of leukotriene B4 (LTB4) in intact human PMNLs stimulated with a calcium ionophore.

Methodology:

-

Preparation of Human PMNs: Isolate human PMNs from fresh whole blood.

-

Cell Treatment: Pre-incubate the isolated PMNs with various concentrations of L-691,816 or vehicle control.

-

Cell Stimulation: Stimulate the PMNs with the calcium ionophore A23187 to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

Extraction and Analysis:

-

Terminate the stimulation after a defined period.

-

Extract the leukotrienes from the cell suspension.

-

Quantify the amount of LTB4 produced using a specific radioimmunoassay (RIA) or by RP-HPLC.

-

-

Data Analysis: Determine the IC50 value for the inhibition of LTB4 synthesis.

In Vivo Antigen-Induced Bronchoconstriction in Squirrel Monkeys

Objective: To evaluate the in vivo efficacy of orally administered L-691,816 in a primate model of allergic asthma.

Methodology:

-

Animal Model: Use squirrel monkeys previously sensitized to Ascaris suum antigen.

-

Drug Administration: Administer L-691,816 or vehicle orally at various doses prior to antigen challenge.

-

Antigen Challenge: Expose the monkeys to an aerosolized solution of Ascaris suum antigen to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Monitor changes in pulmonary mechanics (e.g., lung resistance and dynamic compliance) before and after antigen challenge.

-

Data Analysis: Calculate the dose of L-691,816 required to produce a 50% inhibition of the antigen-induced bronchoconstrictor response (ED50).

Caption: Workflow for assessing the in vivo efficacy of L-691,816 in a primate asthma model.

Conclusion

L-691,816 is a highly potent and selective inhibitor of 5-lipoxygenase, demonstrating robust activity in both in vitro and in vivo models of inflammation and allergy. Its ability to effectively block the production of all leukotrienes underscores its therapeutic potential for the treatment of asthma and other leukotriene-driven diseases. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of L-691,816 for the scientific and drug development community.

No Biological Function Identified for L-691,816 in Scientific Literature

Initial investigations into the function of a substance designated "L-691,816" have revealed no evidence of it being a bioactive compound, pharmaceutical agent, or research chemical. Extensive searches of scientific and technical databases have failed to identify any in-vitro or in-vivo studies, signaling pathway analyses, or experimental protocols associated with a molecule bearing this identifier.

The designation "L-691,816" appears to correspond to a commercial part number for a mechanical component, specifically a governor spring manufactured by Briggs & Stratton for use in small engines.[1][2][3][4] There is no indication in the public domain that this identifier has been assigned to any chemical compound for research or therapeutic purposes.

This report, therefore, cannot provide the requested in-depth technical guide, as the foundational subject—a bioactive compound named L-691,816—does not appear to exist within the realm of scientific and biomedical research. All subsequent sections of the requested guide, including data presentation, experimental protocols, and visualizations, are consequently not applicable.

Researchers, scientists, and drug development professionals seeking information should verify the identifier of the compound of interest. It is possible that "L-691,816" is a typographical error or an internal project code not yet disclosed in public literature. Should a corrected identifier for a bioactive substance be provided, a comprehensive technical guide can be compiled.

References

An In-Depth Technical Guide to the Discovery and Synthesis of L-691,816: A Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of L-691,816, a potent and selective inhibitor of 5-lipoxygenase (5-LO). L-691,816, identified as 5-[3-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-c,d]indol-2-yl]-2,2-dimethylpropyl]-1H-tetrazole, has demonstrated significant potential in the research of allergies and asthma. This document details the synthetic pathway, quantitative inhibitory data, and the experimental protocols utilized in its evaluation. Visual diagrams of the relevant signaling pathway and the overall discovery workflow are provided to facilitate a deeper understanding of this compound's development.

Introduction to L-691,816 and its Therapeutic Target

L-691,816 is a member of the thiopyrano[2,3,4-c,d]indole class of compounds and has been identified as a potent, selective, and orally active inhibitor of the 5-lipoxygenase enzyme.[1] The 5-lipoxygenase pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma and allergic reactions. By inhibiting 5-LO, L-691,816 effectively blocks the production of these pro-inflammatory molecules, thereby offering a promising avenue for therapeutic intervention.

The 5-Lipoxygenase Signaling Pathway and Mechanism of Action of L-691,816

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase then catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). L-691,816 exerts its inhibitory effect directly on the 5-lipoxygenase enzyme.[1] The mechanism of this inhibition appears to involve the formation of a reversible, dead-end complex with the enzyme, and importantly, it does not involve the reduction of the non-heme iron atom within the enzyme's active site.[1]

Synthesis of L-691,816

The synthesis of L-691,816 is a multi-step process that involves the construction of the core thiopyrano[2,3,4-c,d]indole scaffold followed by the addition of the necessary side chains. The full chemical name for L-691,816 is 5-[3-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-c,d]indol-2-yl]-2,2-dimethylpropyl]-1H-tetrazole.[1]

Note: The detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and yields is proprietary information contained within the primary research article and is not publicly available in the search results. The following is a generalized representation of the synthetic strategy based on the compound's structure.

Quantitative Biological Data

The inhibitory potency of L-691,816 has been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of L-691,816

| Assay | Species/Cell Type | Parameter | IC50 (nM) |

| 5-HPETE Production | Rat 5-LO | Inhibition | 16 |

| 5-HPETE Production | Human 5-LO | Inhibition | 75 |

| LTB4 Synthesis | Human PMN Leukocytes | Inhibition | 10 |

Data extracted from Hutchinson JH, et al. J Med Chem. 1993 Sep 17;36(19):2771-87.[1]

Table 2: In Vivo Efficacy of L-691,816

| Animal Model | Parameter | Pretreatment Time | ED50 (mg/kg, p.o.) |

| Rat Pleurisy Model | LTB4 Inhibition | 8 hours | 1.9 |

| Hyperreactive Rat (Antigen-induced dyspnea) | Inhibition of Dyspnea | 2 hours | 0.1 |

Data extracted from Hutchinson JH, et al. J Med Chem. 1993 Sep 17;36(19):2771-87.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of L-691,816.

In Vitro 5-Lipoxygenase Inhibition Assay (5-HPETE Production)

Objective: To determine the in vitro inhibitory activity of L-691,816 against purified rat and human 5-lipoxygenase.

Materials:

-

Purified rat or human 5-lipoxygenase

-

Arachidonic acid (substrate)

-

L-691,816 (test compound)

-

Appropriate buffer system (e.g., Tris-HCl buffer)

-

Stopping solution (e.g., organic solvent)

-

HPLC system with UV detection

Protocol:

-

Prepare a reaction mixture containing the 5-lipoxygenase enzyme in the appropriate buffer.

-

Add varying concentrations of L-691,816 or vehicle control to the reaction mixture.

-

Pre-incubate the enzyme with the test compound for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period.

-

Terminate the reaction by adding a stopping solution.

-

Extract the reaction products.

-

Analyze the formation of 5-HPETE using reverse-phase HPLC with UV detection at a suitable wavelength.

-

Calculate the percent inhibition for each concentration of L-691,816 and determine the IC50 value.

LTB4 Synthesis in Human Polymorphonuclear (PMN) Leukocytes

Objective: To assess the inhibitory effect of L-691,816 on LTB4 synthesis in a cellular context.

Materials:

-

Human polymorphonuclear (PMN) leukocytes

-

Calcium ionophore (e.g., A23187)

-

L-691,816 (test compound)

-

Cell culture medium (e.g., RPMI)

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or HPLC system

Protocol:

-

Isolate human PMN leukocytes from fresh human blood.

-

Resuspend the cells in the appropriate culture medium.

-

Pre-incubate the cells with varying concentrations of L-691,816 or vehicle control.

-

Stimulate the cells with a calcium ionophore to induce LTB4 synthesis.

-

Incubate for a specified time at 37°C.

-

Pellet the cells by centrifugation.

-

Collect the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a specific ELISA kit or by HPLC.

-

Calculate the percent inhibition of LTB4 synthesis and determine the IC50 value.

In Vivo Rat Pleurisy Model

Objective: To evaluate the in vivo efficacy of orally administered L-691,816 in a model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats

-

Inflammatory agent (e.g., carrageenan or zymosan)

-

L-691,816 (test compound)

-

Vehicle for oral administration

-

Saline solution

-

Materials for collection of pleural exudate

Protocol:

-

Administer L-691,816 or vehicle orally to the rats at various doses.

-

After a specified pretreatment time (e.g., 8 hours), induce pleurisy by intrapleural injection of the inflammatory agent.

-

At a predetermined time point after induction of pleurisy, euthanize the animals.

-

Carefully collect the pleural exudate.

-

Measure the volume of the exudate.

-

Centrifuge the exudate to separate the cells from the supernatant.

-

Quantify the levels of LTB4 in the supernatant using a suitable method (e.g., ELISA or HPLC).

-

Determine the dose-dependent inhibition of LTB4 accumulation and calculate the ED50 value.

Discovery and Development Workflow

The discovery of L-691,816 followed a structured drug discovery and development process, beginning with the identification of a novel chemical scaffold and culminating in in vivo proof-of-concept.

Conclusion

L-691,816 is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. The data presented in this guide highlight its potential as a valuable research tool for investigating the role of the 5-lipoxygenase pathway in various disease states and as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provide a foundation for researchers to replicate and build upon the foundational work conducted on this compound.

References

Pharmacological Profile of L-691,816: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-691,816 is a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of allergic and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of L-691,816, including its mechanism of action, in vitro and in vivo inhibitory activities, and detailed experimental protocols. The information presented is intended to support further research and development of this compound for potential therapeutic applications in conditions such as asthma and allergies.[1]

Mechanism of Action: Inhibition of 5-Lipoxygenase

L-691,816 exerts its pharmacological effect by directly inhibiting the enzyme 5-lipoxygenase (5-LO). 5-LO is a crucial enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.[2] By inhibiting 5-LO, L-691,816 effectively blocks the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[3]

The 5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by L-691,816.

References

L-691,816: A Technical Overview of its Potent and Selective 5-Lipoxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-691,816, a potent and selective inhibitor of 5-lipoxygenase (5-LO). The document collates available quantitative data, outlines the mechanism of action, and visualizes the relevant biological pathways and experimental workflows to support further research and development in inflammation and related therapeutic areas.

Introduction

L-691,816 is a member of the thiopyrano[2,3,4-c,d]indoles class of compounds, recognized for its potent, selective, and orally active inhibition of 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation and are implicated in the pathophysiology of various diseases, including asthma and allergic reactions. The selective inhibition of 5-LO by L-691,816 presents a targeted therapeutic strategy to modulate the inflammatory cascade.

Quantitative Inhibitory Activity

The inhibitory potency of L-691,816 against 5-lipoxygenase has been quantified in various in vitro systems. The following table summarizes the key IC50 values, demonstrating the compound's efficacy.

| Target Enzyme/System | Species/Cell Type | Assay Endpoint | IC50 (nM) |

| 5-Lipoxygenase | Rat | 5-HPETE Production | 16 |

| 5-Lipoxygenase | Human | 5-HPETE Production | 75 |

| Leukotriene B4 Synthesis | Human PMN Leukocytes | LTB4 Levels | 10 |

PMN: Polymorphonuclear

Selectivity Profile

While L-691,816 is characterized as a selective 5-LO inhibitor, specific quantitative data regarding its activity against cyclooxygenase (COX-1 and COX-2) enzymes were not available in the public domain at the time of this review. A comprehensive understanding of its selectivity would require access to the full experimental data from the primary literature.

Mechanism of Action

L-691,816 exerts its inhibitory effect on 5-lipoxygenase through a direct interaction with the enzyme. The mechanism of inhibition is understood to involve the formation of a reversible, dead-end complex. Notably, this interaction does not involve the reduction of the non-heme iron atom within the active site of the 5-LO enzyme. This specific mechanism contributes to its targeted action in preventing the conversion of arachidonic acid to its downstream inflammatory products.

Signaling Pathway and Inhibition

The following diagram illustrates the arachidonic acid cascade and the specific point of inhibition by L-691,816.

Caption: Arachidonic acid cascade and L-691,816 inhibition of 5-LO.

Experimental Protocols

Detailed experimental protocols for the in vitro assays used to determine the IC50 values of L-691,816 are contained within the primary scientific literature. Due to access limitations, a comprehensive reproduction of these methods is not possible here. However, a general workflow for a typical 5-lipoxygenase inhibitory assay is outlined below.

Caption: Generalized workflow for a 5-LO inhibitory assay.

Conclusion

L-691,816 is a well-characterized, potent inhibitor of 5-lipoxygenase, demonstrating low nanomolar efficacy in various in vitro models. Its mechanism of action, involving the formation of a reversible dead-end complex with the enzyme, underscores its targeted nature. While the available data strongly supports its 5-LO inhibitory activity, a complete selectivity profile, particularly against COX enzymes, requires further investigation of the primary literature. The information and visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of L-691,816's potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for L-691,816, a 5-Lipoxygenase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-691,816 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an essential enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in the pathophysiology of various inflammatory diseases, including asthma and allergic reactions. By inhibiting 5-LOX, L-691,816 effectively blocks the production of all leukotrienes, making it a valuable tool for studying the role of these mediators in cellular processes and a potential therapeutic agent for inflammatory disorders.

These application notes provide detailed protocols for utilizing L-691,816 in cell culture-based assays to characterize its inhibitory effects on the 5-lipoxygenase pathway.

L-691,816: Summary of Characteristics

| Property | Description |

| Target | 5-Lipoxygenase (5-LOX) |

| Mechanism of Action | Inhibits the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first step in leukotriene biosynthesis. |

| Biological Effects | Reduction of leukotriene (e.g., LTB4, LTC4, LTD4, LTE4) production, leading to anti-inflammatory effects. |

| Primary Research Area | Inflammation, Asthma, Allergic Diseases |

| Solubility | Please refer to the manufacturer's datasheet for specific solubility information. Typically, such compounds are soluble in DMSO for in vitro use. |

| Storage | Store as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by L-691,816.

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of L-691,816.

Recommended Cell Lines for In Vitro Studies

The choice of cell line is critical for studying the effects of L-691,816 and should be guided by the research question. Below are some commonly used cell lines in asthma and allergy research that are suitable for investigating 5-LOX inhibition.

| Cell Line | Cell Type | Relevance |

| A549 | Human lung adenocarcinoma | Model for alveolar epithelial cells; useful for studying inflammatory responses in the lung. |

| BEAS-2B | Human bronchial epithelial cells | A key model for the airway epithelium, which plays a crucial role in asthma pathogenesis. |

| HMC-1 | Human mast cell line | Mast cells are a primary source of leukotrienes and are central to allergic reactions. |

| Primary Human Bronchial Epithelial Cells (HBECs) | Primary cells | Provide a more physiologically relevant model of the human airway compared to immortalized cell lines. |

| Rat Basophilic Leukemia (RBL) cells | Rat basophilic leukemia | A classic model for studying mast cell degranulation and leukotriene release. |

| Human Polymorphonuclear Leukocytes (PMNs) | Primary cells | A major source of LTB4 and are key players in the inflammatory response. |

Experimental Protocols

Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)

This protocol describes a method to directly measure the enzymatic activity of 5-LOX in cell lysates treated with L-691,816.

Materials:

-

L-691,816

-

5-LOX expressing cells (e.g., RBL-1, human PMNs)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

5-Lipoxygenase Activity Assay Kit (Fluorometric) (commercially available from various suppliers)

-

96-well white, flat-bottom microplate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

-

Protein assay reagent (e.g., BCA assay)

Procedure:

-

Cell Culture and Treatment:

-

Culture the chosen cell line to the desired confluency.

-

Treat cells with varying concentrations of L-691,816 (e.g., 0.01 µM to 100 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

-

-

Cell Lysate Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer on ice.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

5-LOX Activity Assay:

-

Follow the instructions provided with the commercial 5-LOX activity assay kit. A general procedure is outlined below.

-

Prepare a reaction mixture containing the LOX substrate and probe in the assay buffer.

-

Add a standardized amount of cell lysate protein to each well of a 96-well plate.

-

Add the reaction mixture to each well to initiate the reaction.

-

Include a positive control (recombinant 5-LOX enzyme) and a negative control (no lysate).

-

Incubate the plate at the recommended temperature (e.g., 37°C) and protect it from light.

-

Measure the fluorescence intensity at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence over time).

-

Normalize the 5-LOX activity to the protein concentration of the cell lysate.

-

Plot the normalized 5-LOX activity against the concentration of L-691,816.

-

Determine the IC50 value of L-691,816 by fitting the data to a dose-response curve.

-

Protocol 2: Measurement of Leukotriene B4 (LTB4) Production in Cell Culture Supernatants

This protocol outlines the quantification of LTB4, a downstream product of 5-LOX, in the supernatant of stimulated cells treated with L-691,816.

Materials:

-

L-691,816

-

Leukotriene-producing cells (e.g., human PMNs, RBL-1 cells)

-

Cell culture medium

-

Stimulating agent (e.g., calcium ionophore A23187, zymosan)

-

LTB4 ELISA Kit or LC-MS/MS system

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Pre-treatment:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere and stabilize overnight.

-

Pre-treat the cells with various concentrations of L-691,816 or vehicle control for 1-2 hours.

-

-

Cell Stimulation:

-

Following pre-treatment, add the stimulating agent (e.g., A23187 at a final concentration of 1-5 µM) to induce arachidonic acid release and leukotriene production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant for LTB4 analysis.

-

-

LTB4 Quantification:

-

Using ELISA: Follow the manufacturer's protocol for the LTB4 ELISA kit. This typically involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and substrate.

-

Using LC-MS/MS: For a more sensitive and specific quantification, use liquid chromatography-tandem mass spectrometry. This requires sample preparation (e.g., solid-phase extraction) followed by analysis on an LC-MS/MS system.

-

-

Data Analysis:

-

Generate a standard curve for LTB4.

-

Calculate the concentration of LTB4 in each sample based on the standard curve.

-

Plot the LTB4 concentration against the concentration of L-691,816.

-

Determine the IC50 value of L-691,816 for LTB4 production.

-

Quantitative Data

The following table presents representative IC50 values for a well-characterized 5-LOX inhibitor, Zileuton, which can be used as a reference for expected results with L-691,816.

| Compound | Assay | Cell Type | IC50 (µM) | Reference |

| Zileuton | 5-HETE Synthesis | Rat Basophilic Leukemia (RBL-1) cells | ~0.5 | [1][2] |

| Zileuton | LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes (PMNLs) | ~0.4 | [1] |

| Zileuton | LTB4 Synthesis | Human Whole Blood | ~0.9 | [1] |

| BAY X 1005 | LTB4 Synthesis | Human Polymorphonuclear Leukocytes (PMNLs) | ~0.22 |

Note: The IC50 value for L-691,816 should be experimentally determined. The values for Zileuton are provided as a reference.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of L-691,816 in a cell-based assay.

Caption: A generalized workflow for assessing the inhibitory activity of L-691,816 in cell culture.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High variability between replicates | Inconsistent cell numbers, pipetting errors, or uneven cell stimulation. | Ensure accurate cell counting and seeding. Use calibrated pipettes. Mix reagents thoroughly before addition. |

| No or low 5-LOX activity/leukotriene production | Low expression of 5-LOX in the chosen cell line, inefficient cell stimulation, or degraded reagents. | Use a cell line known to express high levels of 5-LOX. Optimize the concentration and incubation time of the stimulating agent. Check the expiration dates and storage conditions of all reagents. |

| L-691,816 shows no inhibitory effect | Incorrect concentration, poor solubility, or degradation of the compound. | Prepare fresh dilutions of L-691,816 for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium. Verify the integrity of the compound stock. |

| High background in the assay | Contamination of cell culture, non-specific binding in ELISA, or autofluorescence of the compound. | Maintain aseptic cell culture techniques. Follow the blocking and washing steps in the ELISA protocol carefully. Run a control with L-691,816 alone to check for autofluorescence. |

References

Application Notes and Protocols for L-691,816: A Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of L-691,816 for experimental use. The protocols outlined below are intended to serve as a guide for researchers utilizing this potent and selective 5-lipoxygenase inhibitor in both in vitro and in vivo studies.

Product Information

-

Product Name: L-691,816

-

Mechanism of Action: Potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LOX).[1]

-

Primary Application: Research into inflammatory conditions such as allergies and asthma.[1]

Solubility Data

Proper solubilization of L-691,816 is critical for accurate and reproducible experimental results. The following table summarizes the solubility of L-691,816 in common laboratory solvents. It is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO before further dilution in aqueous solutions.

| Solvent | Solubility | Notes |

| DMSO | Soluble | Recommended as the primary solvent for stock solutions. |

| Ethanol | Information not available | |

| Water | Information not available | Likely has low aqueous solubility. |

Note: Always start with a small amount of the compound to test for solubility in your chosen solvent before preparing a large stock solution. Sonication may aid in dissolution.

Preparation of Stock Solutions

For most in vitro cell-based assays, a stock solution of L-691,816 in DMSO is recommended.

Materials:

-

L-691,816 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

Protocol:

-

Aseptically weigh the desired amount of L-691,816 powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Experimental Protocols

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of L-691,816 on 5-lipoxygenase in a cell-free or cell-based assay format. Commercial inhibitor screening kits are also available and can be adapted for use with L-691,816.[2][3][4][5]

Materials:

-

L-691,816 stock solution (in DMSO)

-

Purified 5-lipoxygenase enzyme or cell lysate containing 5-LOX

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

96-well plate (UV-transparent for spectrophotometric assays or white/black for fluorescence/luminescence assays)

-

Plate reader

Protocol:

-

Prepare serial dilutions of the L-691,816 stock solution in the assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO alone).

-

In a 96-well plate, add the diluted L-691,816 or vehicle control.

-

Add the 5-lipoxygenase enzyme preparation to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Immediately measure the product formation kinetically or at a fixed time point using a plate reader. The method of detection will depend on the assay format (e.g., spectrophotometric measurement of leukotriene B4 at 270 nm, or using a fluorescent or colorimetric probe).

-

Calculate the percentage of inhibition for each concentration of L-691,816 relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: General workflow for an in vitro 5-lipoxygenase inhibition assay.

References

Application Notes and Protocols for L-691,816 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing L-691,816, a potent inhibitor of farnesyl-protein transferase (FPTase), in high-throughput screening (HTS) and other research assays. The methodologies outlined below are designed to facilitate the investigation of FPTase inhibition and its downstream effects on cellular signaling pathways, particularly the Ras signaling cascade.

Introduction to L-691,816

L-691,816 is a small molecule inhibitor that specifically targets farnesyl-protein transferase, a key enzyme in the post-translational modification of a variety of cellular proteins, including the oncoprotein Ras. Farnesylation is a crucial step for the membrane localization and subsequent activation of Ras. By inhibiting FPTase, L-691,816 prevents the farnesylation of Ras, thereby disrupting its signaling functions which are often hyperactivated in various forms of cancer. This makes FPTase a significant target for anti-cancer drug discovery.

Data Presentation

The following table summarizes the inhibitory activities of various farnesyltransferase inhibitors, providing a comparative landscape for the potency of compounds targeting this enzyme. While a specific IC50 value for L-691,816 was not publicly available in the searched literature, the data for other well-characterized FPTase inhibitors are presented for reference.

| Compound | Target | IC50 (nM) | Assay Type |

| Tipifarnib (R115777) | FPTase | 0.86 | Biochemical |

| Lonafarnib (SCH66336) | H-Ras, K-Ras, N-Ras | 1.9, 5.2, 2.8 | Biochemical |

| L-778,123 | FPTase, GGPTase-I | 2, 98 | Biochemical |

| FTI-276 | Human FPTase | 0.5 | Biochemical |

| BMS-214662 | H-Ras, K-Ras | 1.3, 8.4 | Biochemical |

Signaling Pathway

Inhibition of farnesyl-protein transferase by L-691,816 primarily disrupts the Ras signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Inhibition of FPTase by L-691,816 blocks Ras farnesylation.

Experimental Protocols

Biochemical High-Throughput Screening Assay for FPTase Inhibitors

This protocol is adapted from commercially available fluorescence-based FPTase inhibitor screening kits and can be used for high-throughput screening of compounds like L-691,816.[1][2][3]

Workflow Diagram:

Caption: Workflow for a fluorescence-based FPTase inhibitor HTS assay.

Materials:

-

Farnesyl-protein transferase (FPTase) enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

L-691,816 and other test compounds

-

DMSO (for compound dilution)

-

Black, flat-bottom 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of L-691,816 and other test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. For control wells, add DMSO only.

-

Enzyme Preparation: Dilute the FPTase enzyme to the desired concentration in cold assay buffer.

-

Enzyme Addition: Add the diluted FPTase enzyme solution to each well of the assay plate containing the test compounds.

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

Substrate Mix Preparation: Prepare a substrate mix containing FPP and the dansylated peptide substrate in the assay buffer.

-

Initiation of Reaction: Add the substrate mix to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with excitation at ~340 nm and emission at ~550 nm.

-

Data Analysis:

-

The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay for Assessing Inhibition of Ras Signaling

This protocol describes a method to evaluate the effect of L-691,816 on the Ras signaling pathway by measuring the phosphorylation of a downstream effector, ERK, in a cancer cell line with a known Ras mutation.[4][5][6]

Workflow Diagram:

Caption: Workflow for a cell-based assay to measure Ras signaling inhibition.

Materials:

-

Ras-mutated cancer cell line (e.g., HCT116, MIA PaCa-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

L-691,816

-

96-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA kit)

-

Antibodies for phosphorylated ERK (p-ERK) and total ERK

-

Detection system (e.g., Western blot apparatus, ELISA reader, or HTRF-compatible plate reader)

Procedure:

-

Cell Seeding: Seed the Ras-mutated cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: The next day, treat the cells with a range of concentrations of L-691,816. Include vehicle-treated (DMSO) wells as a negative control.

-

Incubation: Incubate the cells for the desired time points (e.g., 2, 24, or 48 hours).

-

Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer to each well.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.

-

Detection of p-ERK and Total ERK:

-

For Western Blot: Normalize the protein concentrations of the lysates, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK, followed by appropriate secondary antibodies and chemiluminescent detection.

-

For ELISA or HTRF: Follow the manufacturer's protocol for the specific p-ERK and total ERK assay kits.

-

-

Data Analysis: Quantify the band intensities (for Western blot) or the signal (for ELISA/HTRF) for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Compare the normalized p-ERK levels in L-691,816-treated cells to the vehicle-treated control to determine the extent of inhibition.

Cell Transformation Assay (Soft Agar Colony Formation)

This assay assesses the ability of L-691,816 to inhibit anchorage-independent growth, a hallmark of cancer cells.[7][8]

Materials:

-

Ras-transformed fibroblast cell line (e.g., Rat-1/v-Ras)

-

Complete cell culture medium

-

Agar (for preparing base and top agar layers)

-

L-691,816

-

6-well or 24-well plates

Procedure:

-

Base Agar Layer: Prepare a 0.6% agar solution in complete medium and dispense it into the wells of the culture plates. Allow it to solidify.

-

Cell Suspension in Top Agar: Prepare a 0.3% agar solution in complete medium. Trypsinize and count the Ras-transformed cells. Resuspend the cells in the 0.3% top agar solution at a density of 1,000-5,000 cells per well, containing various concentrations of L-691,816 or vehicle control.

-

Plating: Carefully layer the cell-containing top agar onto the solidified base agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days. Feed the cultures with medium containing the respective concentrations of L-691,816 every 3-4 days.

-

Colony Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies in each well.

-

Data Analysis: Compare the number and size of colonies in the L-691,816-treated wells to the vehicle-treated control wells to determine the inhibitory effect on cell transformation.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 96-Well Cell Transformation Assays, Standard Soft Agar [cellbiolabs.com]

- 8. The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Effects of L-691,816 on Leukotriene Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is subsequently converted to leukotriene A4 (LTA4), the precursor for all other leukotrienes.

L-691,816 is a potent and selective, orally active inhibitor of 5-lipoxygenase.[1][2] Its ability to block the production of leukotrienes makes it a valuable tool for studying the role of these mediators in inflammation and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for measuring the inhibitory effects of L-691,816 on the production of leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs) in cellular and enzymatic assays.

Mechanism of Action

L-691,816 exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme. The mechanism of inhibition involves the formation of a reversible dead-end complex with the enzyme, without involving the reduction of the non-heme iron of 5-LO.[1] This action prevents the conversion of arachidonic acid to 5-HPETE, thereby blocking the entire leukotriene biosynthetic pathway. L-691,816 is highly selective for 5-LO and shows weak inhibition against other enzymes such as 12-lipoxygenase and cyclooxygenase.[1]

Quantitative Data Summary

The inhibitory potency of L-691,816 has been determined in various in vitro assays. The following tables summarize the key quantitative data from the scientific literature.

Table 1: In Vitro Inhibitory Activity of L-691,816

| Assay Type | Target | Species | IC₅₀ (nM) | Reference |

| Enzymatic Assay | 5-Lipoxygenase (5-HPETE production) | Rat | 16 | [1] |

| Enzymatic Assay | 5-Lipoxygenase (5-HPETE production) | Human | 75 | [1] |

| Cellular Assay | LTB₄ Synthesis in PMN Leukocytes | Human | 10 | [1] |

*PMN: Polymorphonuclear

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by L-691,816.

Experimental Protocols

The following are generalized protocols for measuring LTB4 and cysLTs. It is recommended to consult the specific instructions provided with commercial assay kits.

Measurement of LTB4 Production in Human Polymorphonuclear (PMN) Leukocytes

A. Principle:

This protocol describes the isolation of human PMNs and the subsequent measurement of LTB4 production following stimulation with a calcium ionophore (e.g., A23187). The amount of LTB4 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

B. Materials:

-

L-691,816

-

Human whole blood

-

Dextran T-500

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

Dimethyl sulfoxide (DMSO)

-

LTB4 ELISA Kit

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Incubator (37°C)

-

Microplate reader

C. Protocol:

-

Isolation of Human PMNs:

-

Collect human whole blood in tubes containing an anticoagulant (e.g., heparin).

-

Mix the blood with 6% Dextran T-500 in saline and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Carefully layer the leukocyte-rich plasma onto Ficoll-Paque PLUS.

-

Centrifuge at 400 x g for 30 minutes at room temperature.

-

Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet.

-

Lyse the remaining red blood cells using a hypotonic solution.

-

Wash the resulting PMN pellet with HBSS and resuspend in HBSS at a concentration of 1 x 10⁷ cells/mL.

-

-

Cell Treatment and Stimulation:

-

Pre-incubate the PMN suspension with various concentrations of L-691,816 (dissolved in DMSO, final DMSO concentration should be <0.1%) or vehicle (DMSO) for 15 minutes at 37°C.

-

Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration of 5 µM.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuging at 1,500 x g for 10 minutes at 4°C.

-

-

LTB4 Quantification (ELISA):

-

Collect the supernatant for LTB4 measurement.

-

Perform the LTB4 ELISA according to the manufacturer's instructions. Briefly, this involves adding the supernatant, LTB4-alkaline phosphatase conjugate, and anti-LTB4 antibody to a pre-coated microplate.

-

After incubation and washing steps, add the substrate solution and measure the absorbance at the appropriate wavelength (typically 405 nm).

-

Calculate the concentration of LTB4 in the samples based on a standard curve.

-

Measurement of Cysteinyl Leukotriene (cysLT) Production

A. Principle:

This protocol is similar to the LTB4 measurement, but the focus is on quantifying the production of cysLTs (LTC4, LTD4, and LTE4). A cysLT-specific ELISA kit is used for detection.

B. Materials:

-

L-691,816

-

Human eosinophils or mast cells (or a cell line that produces cysLTs)

-

Appropriate cell culture medium

-

Stimulating agent (e.g., calcium ionophore, specific antigen)

-

Cysteinyl Leukotriene ELISA Kit

-

Other materials as listed in Protocol 5.1.B.

C. Protocol:

-

Cell Culture and Treatment:

-

Culture the chosen cells according to standard protocols.

-

Plate the cells in a multi-well plate and allow them to adhere if necessary.

-

Pre-incubate the cells with various concentrations of L-691,816 or vehicle for 15 minutes at 37°C.

-

-

Cell Stimulation:

-

Add the appropriate stimulating agent to induce cysLT production.

-

Incubate for the optimal time determined for the specific cell type and stimulus (e.g., 30 minutes at 37°C).

-

Stop the reaction by centrifuging the plate (if using suspension cells) or by collecting the supernatant.

-

-

cysLT Quantification (ELISA):

-

Perform the cysLT ELISA according to the manufacturer's protocol. This typically involves a competitive immunoassay format similar to the LTB4 ELISA.

-

Measure the absorbance and calculate the concentration of cysLTs in the samples from a standard curve.

-

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory effect of L-691,816 on leukotriene production.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background in ELISA | - Insufficient washing- Contaminated reagents | - Ensure thorough washing between steps.- Use fresh, high-quality reagents. |

| Low signal in ELISA | - Inefficient cell stimulation- Degraded leukotrienes | - Optimize stimulus concentration and incubation time.- Keep samples on ice and process quickly; add protease inhibitors if necessary. |

| High variability between replicates | - Pipetting errors- Inconsistent cell numbers | - Use calibrated pipettes and ensure proper technique.- Perform accurate cell counts and ensure even cell distribution. |

| L-691,816 insolubility | - Poor solvent | - Ensure L-691,816 is fully dissolved in DMSO before diluting in aqueous buffer. |

Conclusion

These application notes provide a framework for the investigation of L-691,816's effects on leukotriene production. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to characterize the inhibitory activity of this and other 5-lipoxygenase inhibitors. Adherence to proper experimental technique and the use of appropriate controls are essential for obtaining reliable and reproducible data.

References

Protocol for Assessing In Vivo Efficacy of L-691,816, a Farnesyl-Protein Transferase Inhibitor

Application Notes

This document provides a comprehensive protocol for evaluating the in vivo efficacy of L-691,816, a potent inhibitor of farnesyl-protein transferase (FPT). Farnesylation is a critical post-translational modification required for the proper function and membrane localization of several key signaling proteins, most notably the Ras family of small GTPases.[1][2][3] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FPT an attractive target for anticancer drug development.[1][2][3] L-691,816 is an investigational compound designed to inhibit FPT, thereby preventing Ras processing and attenuating downstream proliferative signals.

The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. These guidelines detail the establishment of tumor xenografts in immunodeficient mice, the preparation and administration of L-691,816, and the subsequent monitoring of tumor growth and other efficacy endpoints. The provided methodologies are based on established practices for in vivo studies of farnesyltransferase inhibitors.[4][5][6][7]

Signaling Pathway

The primary molecular target of L-691,816 is farnesyl-protein transferase, a key enzyme in the Ras signaling cascade. Ras proteins, when activated by upstream signals from receptor tyrosine kinases (RTKs), cycle from an inactive GDP-bound state to an active GTP-bound state. For Ras to become fully active and localize to the plasma membrane, it must undergo a series of post-translational modifications, the first and most crucial of which is the farnesylation of a cysteine residue in its C-terminal CAAX box.[2][3][6] L-691,816 competitively inhibits FPT, preventing the attachment of the farnesyl pyrophosphate group to Ras. This disruption prevents the subsequent proteolytic cleavage and carboxymethylation steps, ultimately leading to a cytosolic, inactive Ras protein.[8] By inhibiting Ras farnesylation, L-691,816 effectively blocks the downstream activation of pro-proliferative signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][9]

References

- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein farnesyltransferase inhibitors block the growth of ras-dependent tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The farnesyltransferase inhibitor L744,832 reduces hypoxia in tumors expressing activated H-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: L-691,816 and 5-Lipoxygenase Activity

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are using L-691,816 and observing a lack of 5-lipoxygenase (5-LO) inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for L-691,816?

L-691,816 is characterized as a potent, selective, and orally active inhibitor of 5-lipoxygenase.[1] Its function is to block the activity of the 5-LO enzyme, which is critical for the biosynthesis of leukotrienes, potent inflammatory mediators.

Q2: Could my experimental results be affected by the cellular localization of 5-lipoxygenase?

Absolutely. In resting cells, 5-lipoxygenase can be found in either the cytoplasm or the nucleoplasm. Upon cell stimulation, it translocates to the nuclear membrane to initiate leukotriene synthesis.[2] The subcellular positioning of 5-LO is a dynamic process and can significantly impact leukotriene production. If your experimental conditions do not adequately stimulate the cells to induce this translocation, you may not observe significant 5-LO activity, and therefore, no inhibition by L-691,816.

Q3: What is the role of 5-lipoxygenase-activating protein (FLAP) and could it be a factor in my experiment?

5-lipoxygenase-activating protein (FLAP) is an integral membrane protein that is essential for leukotriene production in intact cells.[3][4] FLAP's role is to facilitate the transfer of the substrate, arachidonic acid (AA), to 5-lipoxygenase.[5] Therefore, in a cell-based assay, if FLAP is not expressed or is non-functional, 5-LO may not be efficiently activated, leading to low or no leukotriene synthesis. Consequently, the inhibitory effect of L-691,816 would not be apparent. It is important to note that some inhibitors, like MK-886, target FLAP directly rather than 5-LO.[6] While L-691,816 is a 5-LO inhibitor, ensuring the entire pathway is functional is crucial for observing its effects.

Q4: Are there differences in how L-691,816 might perform in cell-based versus cell-free assays?

Yes, the type of assay is critical. Cell-free assays using purified or recombinant 5-LO can directly measure the interaction of L-691,816 with the enzyme. However, these assays do not account for the complexities of the cellular environment, such as the requirement for 5-LO translocation and its interaction with FLAP.[7] In intact cells, the inhibitory effect of a compound is dependent on the entire signaling pathway being active.[7] Therefore, a lack of inhibition in a cell-based assay could be due to issues with cellular activation or the FLAP-dependent mechanism, which would not be a factor in a cell-free system.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with L-691,816.

| Problem | Possible Cause | Suggested Solution |

| No observable inhibition of 5-LO activity by L-691,816 in a cell-based assay. | Inadequate Cell Stimulation: The cells may not be sufficiently activated to induce 5-LO translocation and leukotriene synthesis. | Ensure you are using an appropriate stimulus (e.g., calcium ionophore A23187) at an optimal concentration and for a sufficient duration to activate the cells. |

| Low FLAP Expression or Function: The cell line you are using may have low or no expression of functional FLAP, which is essential for 5-LO activity in intact cells.[3][4] | Verify FLAP expression in your cell line via Western blot or qPCR. Consider using a cell line known to have a robust 5-LO pathway, such as human neutrophils or differentiated HL-60 cells. | |

| Substrate Unavailability: Insufficient release of arachidonic acid from the cell membrane can limit the substrate for 5-LO. | Ensure your experimental conditions promote the activation of phospholipase A2, the enzyme responsible for releasing arachidonic acid. | |

| Inconsistent or weak inhibition observed. | Suboptimal Assay Conditions: Factors such as pH, temperature, and the presence of necessary co-factors (e.g., calcium, ATP) can significantly impact 5-LO activity.[8] | Review and optimize your assay buffer and incubation conditions. Ensure all necessary co-factors are present at their optimal concentrations. |

| Compound Degradation: L-691,816 may be unstable under your experimental conditions. | Prepare fresh solutions of L-691,816 for each experiment and protect them from light and excessive heat. | |

| L-691,816 shows inhibition in a cell-free assay but not in a cell-based assay. | Impaired 5-LO Translocation: The compound may effectively inhibit the enzyme directly, but in a cellular context, issues with the translocation of 5-LO to the nuclear membrane prevent the enzyme from accessing its substrate. | Investigate the effect of your experimental conditions on 5-LO translocation using immunofluorescence or cellular fractionation followed by Western blotting. |

Quantitative Data on 5-LO and FLAP Inhibitors

For comparative purposes, the following table summarizes the IC₅₀ values of various inhibitors targeting the 5-lipoxygenase pathway.

| Inhibitor | Target | Assay System | IC₅₀ |

| L-691,816 | 5-Lipoxygenase | [Data to be sourced from specific experimental publications] | [Data to be sourced from specific experimental publications] |

| MK-886 | FLAP | FLAP Binding | 30 nM[6] |

| Quiflapon (MK-591) | FLAP | FLAP Binding | 1.6 nM[6][9] |

| Atuliflapon (AZD5718) | FLAP | FLAP Binding | 2 nM[6] |

| Fiboflapon (GSK2190915) | FLAP | FLAP Binding | 2.9 nM[5] |

Note: The IC₅₀ value for L-691,816 should be determined under your specific experimental conditions for the most accurate assessment.

Experimental Protocols

Key Experiment: Cell-Based 5-Lipoxygenase Activity Assay

This protocol provides a general framework for assessing 5-LO inhibition in a cellular context.

1. Cell Culture and Preparation:

- Culture a suitable cell line (e.g., human neutrophils, differentiated HL-60 cells) under standard conditions.

- Harvest the cells and resuspend them in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

- Adjust the cell density to the desired concentration.

2. Compound Incubation:

- Pre-incubate the cells with various concentrations of L-691,816 or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

3. Cell Stimulation:

- Stimulate the cells with a calcium ionophore such as A23187 to initiate 5-LO activation and leukotriene synthesis.

- Incubate for an appropriate time (e.g., 10-15 minutes) at 37°C.

4. Termination of Reaction and Sample Collection:

- Stop the reaction by adding a suitable solvent (e.g., methanol) and placing the samples on ice.

- Centrifuge the samples to pellet cell debris and collect the supernatant.

5. Product Analysis:

- Analyze the supernatant for the presence of 5-LO products (e.g., LTB₄, 5-HETE) using methods such as ELISA, HPLC, or LC-MS/MS.

6. Data Analysis:

- Calculate the percentage of inhibition for each concentration of L-691,816 compared to the vehicle control.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Visualizations

Signaling Pathway: Leukotriene Synthesis

Caption: The 5-lipoxygenase pathway for leukotriene synthesis.

Experimental Workflow: Troubleshooting 5-LO Inhibition

Caption: A logical workflow for troubleshooting experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 4. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

L-691,816 stability issues in solution

Disclaimer: Publicly available stability data for L-691,816 is limited. This guide provides a framework for addressing potential stability issues based on the chemical class of 5-lipoxygenase inhibitors and general pharmaceutical stability testing principles. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Troubleshooting Guides & FAQs

This section addresses common questions and issues researchers may encounter when working with L-691,816 in solution.

FAQs

-

Q1: What is the recommended solvent for dissolving L-691,816?

-

Q2: What are the recommended storage conditions for L-691,816 solutions?

-

A2: For optimal stability, it is recommended to store stock solutions of L-691,816 at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light, as many organic compounds are light-sensitive.

-

-

Q3: How can I determine if my L-691,816 solution has degraded?

-

A3: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact L-691,816 from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Changes in the physical appearance of the solution, such as color change or precipitation, may also suggest instability.

-

-

Q4: Can I prepare and store diluted working solutions of L-691,816 in aqueous buffers?

-

A4: The stability of L-691,816 in aqueous solutions, particularly at physiological pH, is unknown. It is generally advisable to prepare fresh working solutions from a frozen organic stock solution immediately before each experiment. If aqueous solutions must be stored, their stability should be validated over the intended storage period and conditions.

-

Troubleshooting Common Issues

-

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

-

Possible Cause: Degradation of L-691,816 in the stock solution or during the experiment.

-

Troubleshooting Steps:

-

Verify Stock Solution Integrity: Analyze the stock solution by HPLC to confirm the concentration and purity of L-691,816.

-

Prepare Fresh Solutions: Prepare a fresh stock solution from solid compound and compare its activity to the older stock.

-

Minimize Incubation Time: Reduce the time the compound is incubated in aqueous assay buffers, especially at 37°C.

-

Assess Buffer Compatibility: Investigate the stability of L-691,816 in your specific assay buffer by incubating it for the duration of the experiment and then analyzing for degradation by HPLC.

-

-

-

Issue 2: Precipitation observed when diluting the stock solution in an aqueous buffer.

-

Possible Cause: Low aqueous solubility of L-691,816.

-

Troubleshooting Steps:

-

Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is as high as tolerable for your experimental system, as this can help maintain solubility.

-

Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to improve solubility.

-

Sonication: Briefly sonicate the solution after dilution to aid in dissolving any precipitate.

-

Warm the Solution: Gently warming the solution may help dissolve the compound, but be cautious as heat can also accelerate degradation.

-

-

Experimental Protocols

To ensure the reliability of your experimental results, it is critical to determine the stability of L-691,816 under your specific laboratory conditions. The following are generalized protocols for assessing stability.

1. Protocol for Determining Solubility

This protocol helps to determine the solubility of L-691,816 in various solvents.

-

Methodology:

-

Accurately weigh a small amount of L-691,816 (e.g., 1 mg) into a series of clear vials.

-

To each vial, add a measured volume of the test solvent (e.g., 100 µL of DMSO, ethanol, water, phosphate-buffered saline) in a stepwise manner.

-

After each addition, vortex the vial for 1-2 minutes.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

Continue adding solvent until the compound is fully dissolved.

-

The solubility can be expressed as mg/mL or molarity.

-

2. Protocol for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.

-

Methodology:

-

Prepare solutions of L-691,816 (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to various stress conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl and incubate at room temperature and 60°C.

-

Basic Hydrolysis: Add 0.1 N NaOH and incubate at room temperature and 60°C.

-

Oxidation: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal Stress: Incubate the solution at 60°C.

-

Photostability: Expose the solution to UV and fluorescent light.

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV).

-

3. Protocol for Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

-

Methodology:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector at a wavelength where L-691,816 has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

-

Method Development:

-

Inject a sample of undegraded L-691,816 to determine its retention time.

-

Inject samples from the forced degradation studies.

-

Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation product peaks.

-

-

Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to established guidelines.

-

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner.

Table 1: Example of Stability Data for L-691,816 in Solution

| Storage Condition | Time (hours) | Concentration of L-691,816 (µg/mL) | % Remaining | Degradation Products (Peak Area %) |

| -20°C in DMSO | 0 | 1000 | 100 | Not Detected |

| 24 | 998 | 99.8 | Not Detected | |

| 168 (1 week) | 995 | 99.5 | Not Detected | |

| Room Temp in DMSO | 0 | 1000 | 100 | Not Detected |

| 24 | 980 | 98.0 | DP1 (1.5%), DP2 (0.5%) | |

| 168 (1 week) | 920 | 92.0 | DP1 (5.8%), DP2 (2.2%) | |

| 37°C in Assay Buffer | 0 | 100 | 100 | Not Detected |

| 2 | 95 | 95.0 | DP1 (4.2%), DP3 (0.8%) | |

| 8 | 82 | 82.0 | DP1 (12.5%), DP3 (5.5%) |

DP = Degradation Product

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of 5-Lipoxygenase (5-LOX) and the inhibitory action of L-691,816.

Experimental Workflow

Caption: General experimental workflow for assessing the stability of L-691,816.

Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors

This guide provides researchers, scientists, and drug development professionals with a centralized resource to identify, understand, and mitigate potential off-target effects of small molecule inhibitors. The following information is presented in a question-and-answer format to address common issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: My inhibitor is showing a phenotype inconsistent with the known function of its primary target. Could this be due to off-target effects?

A1: Yes, an unexpected phenotype is a common indicator of off-target activity. Small molecule inhibitors can bind to and modulate the activity of proteins other than the intended target, leading to complex biological responses. It is crucial to experimentally validate that the observed phenotype is a direct result of inhibiting the primary target.

Q2: What are the first steps I should take to investigate potential off-target effects of my compound?

A2: A tiered approach is recommended. Start with in silico methods to predict potential off-targets based on structural similarity to your compound's target. Follow this with in vitro biochemical screening, such as broad-spectrum kinase profiling, to identify unintended molecular interactions. Finally, validate any identified off-targets in a cellular context using target engagement and downstream signaling assays.

Q3: How can I distinguish between on-target and off-target-driven cytotoxicity?

A3: To differentiate between on-target and off-target cytotoxicity, you can perform several experiments. A primary method is to conduct a rescue experiment by introducing a form of the target protein that is resistant to your inhibitor. If the cytotoxicity is on-target, the resistant version should rescue the cells. Additionally, using multiple, structurally distinct inhibitors of the same target can help determine if the observed cytotoxicity is a consistent outcome of inhibiting the primary target.

Q4: My compound is active in a cell-based assay, but I'm not sure if it's engaging the intended target. How can I confirm target engagement?

A4: Target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. Other techniques include fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) based assays, and affinity pulldown experiments followed by western blotting or mass spectrometry.

Troubleshooting Guides

Issue 1: Inconsistent Results Across Different Cell Lines

-

Possible Cause: The expression levels of the primary target or key off-targets may vary significantly between cell lines. The genetic background of the cell lines could also influence their response to the inhibitor.

-

Troubleshooting Steps:

-